molecular formula C13H19ClN2O3 B3060576 4,5,6-Trimethoxytryptamine CAS No. 5376-34-1

4,5,6-Trimethoxytryptamine

Cat. No.: B3060576
CAS No.: 5376-34-1
M. Wt: 286.75 g/mol
InChI Key: GXILLGCJSYNGOC-UHFFFAOYSA-N
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Description

Overview of the Tryptamine (B22526) Class in Chemical Biology Research

Tryptamines are a class of organic compounds that feature an indole (B1671886) ring connected to an amino group by a two-carbon side chain. wikipedia.org This core structure is shared by many biologically significant molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org In the realm of chemical biology, tryptamines are crucial tools for understanding neurological processes. They are found in a wide variety of plants, fungi, and animals and can also be synthesized in the laboratory. wikipedia.orgwalshmedicalmedia.com

The tryptamine backbone can be modified at various positions on the indole ring, the side chain, or the amino group, leading to a vast family of substituted tryptamines. wikipedia.org These modifications can dramatically alter the compound's chemical properties and biological activity.

Rationale for Academic Investigation of Polysubstituted Tryptamines like 4,5,6-Trimethoxytryptamine

The study of polysubstituted tryptamines, such as this compound, is driven by the desire to understand how multiple substitutions on the tryptamine scaffold influence its interaction with biological targets. Researchers are particularly interested in how these structural changes affect activity at serotonin receptors, which are implicated in a wide range of physiological and psychological processes. nih.govnanobioletters.com

By systematically altering the substitution patterns, scientists can map the structure-activity relationships (SAR) of these compounds. This knowledge is fundamental to designing new molecules with specific biological activities and for probing the function of their target receptors. The investigation of compounds like this compound contributes to a deeper understanding of neurochemistry and may inform the development of novel therapeutic agents.

Fundamental Research Questions and Objectives Pertaining to this compound

The primary research objectives for this compound revolve around characterizing its chemical and pharmacological properties. Key questions include:

What are the precise chemical properties of this compound?

How can this compound be efficiently synthesized?

What are the specific biological targets of this compound, particularly its affinity for and activity at various serotonin receptor subtypes?

How does the substitution pattern of three methoxy (B1213986) groups at the 4, 5, and 6 positions of the indole ring influence its biological activity compared to other tryptamines?

Answering these questions will provide a comprehensive profile of this compound and its place within the broader landscape of tryptamine research.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

PropertyValue
Chemical Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine
CAS Number 5376-34-1
SMILES NCCc1c[nH]c2c1c(OC)c(c(c2)OC)OC
Predicted XlogP 1.3
Monoisotopic Mass 250.13174 Da

This data is compiled from various chemical databases. chemtik.comuni.luchemspider.com

Synthesis of this compound

The synthesis of polysubstituted tryptamines like this compound can be a complex process. While specific synthesis routes for this exact compound are not widely published in detail, general methods for creating substituted indoles and tryptamines can be applied. These often involve multi-step sequences starting from appropriately substituted benzene (B151609) derivatives.

One common strategy is the Leimgruber-Batcho indole synthesis, which can be adapted to produce a variety of substituted indoles. psu.edu Another approach involves the palladium-catalyzed synthesis of tryptamines. acs.org The synthesis of related compounds, such as 4,6,7-trimethoxyindole, has been described as part of the total synthesis of marine alkaloids. molaid.com

Research Findings

Detailed pharmacological studies on this compound are limited in the public domain. However, research on analogous polysubstituted tryptamines provides insights into how the substitution pattern might influence its activity. For instance, the position and nature of substituents on the indole ring are known to significantly affect affinity for serotonin receptors. Studies on other methoxylated tryptamines, such as 5-methoxytryptamine (B125070) (5-MeO-DMT), have shown potent activity at various serotonin receptors. nih.gov Research into fluorinated and other substituted tryptamines continues to build a more complete picture of the structure-activity relationships within this class of compounds. psu.edu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5,6-trimethoxy-1H-indol-3-yl)ethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2;/h6-7,15H,4-5,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXILLGCJSYNGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)NC=C2CC[NH3+])OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5376-34-1
Record name Indole, 3-(2-aminoethyl)-4,5,6-trimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Approaches and Methodologies for 4,5,6 Trimethoxytryptamine

Chemical Synthesis Strategies for the Indole (B1671886) Core Functionalization

The synthesis of a polysubstituted indole such as 4,5,6-trimethoxytryptamine requires careful strategic planning. The two main concerns are the construction of the indole nucleus itself and the precise placement of the three methoxy (B1213986) groups on the benzene (B151609) ring portion, along with the installation of the ethylamine (B1201723) side chain at the C3 position.

Regioselective Introduction of Methoxy Groups at C4, C5, and C6 Positions

Achieving the specific 4,5,6-trimethoxy substitution pattern on the indole ring is a significant synthetic challenge. Direct and selective functionalization of the indole C4, C5, and C6 positions is difficult due to the inherent reactivity of other positions on the heterocyclic ring, such as C3 and C2. nih.gov Modern synthetic methods often rely on directing groups to control the position of newly introduced substituents. researchgate.netrsc.org

Strategies for regioselective functionalization often involve:

Directing Groups: A removable functional group is temporarily installed on the indole, typically at the N1 or C3 position, to direct a metal catalyst to a specific C-H bond. researchgate.netdiva-portal.org For instance, a pivaloyl group at the C3 position has been used to direct arylation to the C4 and C5 positions. researchgate.net Similarly, ruthenium(II) catalysis with a directing group at C3 has enabled diamidation at the C4 and C5 positions. rsc.org While these methods showcase the potential for selective functionalization, achieving sequential and complete methoxylation at C4, C5, and C6 would require a multi-step approach with careful selection of directing groups and reaction conditions.

Starting from Pre-functionalized Precursors: A more common and often more practical approach is to construct the indole ring from a benzene-based precursor that already contains the desired 1,2,3-trimethoxy arrangement. Classic indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, can be adapted using a suitably substituted aniline (B41778) or phenylhydrazine. For example, starting with 3,4,5-trimethoxyaniline (B125895) would be a logical starting point for a synthesis targeting the 4,5,6-trimethoxyindole core.

The challenge of site-selective C-H bond activation remains a prominent area of research, with transition metal catalysis offering promising, though complex, solutions. nih.govdiva-portal.org

Synthetic Routes Utilizing Precursor Indoles

However, a hypothetical route could involve:

Starting with a monomethoxy or dimethoxy indole.

Employing electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to introduce functional groups that can later be converted to methoxy groups.

Utilizing modern cross-coupling reactions or C-H activation strategies to install the remaining methoxy groups. researchgate.net

A significant hurdle in this approach is controlling the regioselectivity of each step. The electronic properties of the existing methoxy groups will influence the position of subsequent substitutions, which may not align with the desired 4,5,6-pattern. For example, a methoxy group at C5 strongly directs incoming electrophiles to the C4 and C6 positions, but installing a third adjacent group is not straightforward. nih.gov

Formation of the Ethylamine Side Chain

Once the correctly substituted 4,5,6-trimethoxyindole core is obtained, the ethylamine side chain must be installed at the C3 position. Several reliable methods exist for this transformation. ontosight.aisci-hub.se

Synthesis MethodDescriptionKey ReagentsReference
Speeter and Anthony Synthesis The indole is first reacted with oxalyl chloride to form an indol-3-ylglyoxalyl chloride intermediate. This is then reacted with a secondary amine (or ammonia) to form an amide, which is subsequently reduced to the final tryptamine (B22526).1. Oxalyl chloride2. Amine (e.g., NH₃)3. Reducing agent (e.g., LiAlH₄) psu.edu
Henry Reaction (Nitroaldol) The indole is condensed with a nitroalkane, such as nitroethane, often via an intermediate like indole-3-carbaldehyde. sci-hub.se The resulting 3-(2-nitrovinyl)indole is then reduced to the tryptamine.1. Indole-3-carbaldehyde2. Nitroalkane (e.g., nitromethane)3. Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) sci-hub.se
Gramine-based Synthesis Indole is converted to gramine (B1672134) (3-(dimethylaminomethyl)indole), which is then used as a substrate to displace the dimethylamino group with a cyanide or nitroalkane anion, followed by reduction.1. Formaldehyde, Dimethylamine2. NaCN or CH₃NO₂3. Reducing agent sci-hub.se

The choice of method depends on the stability of the substituents on the indole ring to the reagents used, particularly the powerful reducing agents like lithium aluminum hydride (LiAlH₄). sci-hub.se

Chemoenzymatic Synthetic Considerations for Trimethoxylated Tryptamines

Biocatalysis offers an increasingly viable and environmentally friendly alternative to traditional chemical synthesis for producing tryptamine analogs. nih.gov This approach leverages the high selectivity of enzymes to perform specific chemical transformations. A potential chemoenzymatic route to this compound could involve a two-enzyme cascade.

Enzymatic StepEnzyme ClassFunctionKey ConsiderationsReference
Step 1: Tryptophan Synthesis Tryptophan Synthase (TrpS)Catalyzes the formation of a substituted L-tryptophan analog from the corresponding substituted indole (4,5,6-trimethoxyindole) and serine.An engineered TrpS may be required to accommodate the bulky trimethoxy-substituted indole substrate. nih.govgoogle.com
Step 2: Decarboxylation Tryptophan Decarboxylase (TDC)Removes the carboxyl group from the L-tryptophan analog to produce the target tryptamine (this compound).The TDC must be promiscuous enough to accept substituted tryptophan analogs. The TDC from Ruminococcus gnavus (RgnTDC) has been shown to be highly active and readily accommodates substrates with substituents at the C4, C5, and C6 positions. nih.gov

This chemoenzymatic pathway is advantageous because it often proceeds under mild reaction conditions (room temperature, neutral pH) and can generate the desired product with high stereochemical purity. nih.gov

Research-Scale Purification and Isolation Techniques

Following the synthesis, the crude product mixture containing this compound must be purified to isolate the compound of interest from unreacted starting materials, reagents, and side products. Standard laboratory techniques are employed for this purpose.

Extraction: A primary workup step often involves liquid-liquid extraction to separate the organic product from the aqueous reaction mixture. Since tryptamines are basic, the pH of the aqueous layer can be adjusted to facilitate extraction.

Column Chromatography: This is the most common method for purifying research-scale quantities of chemical compounds. google.commdpi.com The crude mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or mixture of solvents (the eluent) is passed through the column. mdpi.com Components of the mixture separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent). For tryptamine derivatives, common eluents include mixtures of dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a base like triethylamine (B128534) to prevent the basic product from streaking on the acidic silica gel. mdpi.com

Recrystallization: To achieve high purity, the material isolated from chromatography can be further purified by recrystallization. google.com This involves dissolving the compound in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For tryptamine-related compounds, solvent systems like ether-hexane have been used successfully. google.com

The final purity of the isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). psu.edu

Structure Activity Relationship Sar of 4,5,6 Trimethoxytryptamine and Its Analogues

Influence of Indole (B1671886) Ring Substitutions on Receptor Interactions

The position and nature of substituents on the indole ring of the tryptamine (B22526) scaffold are critical determinants of receptor binding affinity and selectivity. Methoxy (B1213986) groups, in particular, play a significant role in modulating the pharmacological profile of these compounds.

The placement of methoxy groups on the indole ring significantly alters a tryptamine's affinity for various serotonin (B10506) (5-HT) receptor subtypes. Generally, substitutions at the 4- and 5-positions of the indole ring tend to produce higher affinity compounds compared to those with substitutions at the 6- or 7-positions. nih.govpsu.edu

4-Position: Derivatives with a substituent at the 4-position, such as 4-hydroxytryptamines, often show high selectivity for the 5-HT2A receptor over the 5-HT1A receptor. nih.gov

5-Position: 5-substituted tryptamines, like 5-methoxytryptamine (B125070) (5-MeO-DMT), frequently exhibit comparable high potency at both 5-HT1A and 5-HT2A receptors. nih.govnih.gov The addition of a 5-methoxy group has been shown to increase permeability across cell membranes in computational studies. rug.nl

6-Position: Tryptamines with substituents at the 6-position generally display significantly lower affinities (greater than micromolar) for the 5-HT receptor sites that have been examined. nih.gov

7-Position: While less common, substitutions at the 7-position can also influence receptor interaction, with some derivatives showing differential recognition by serotonin transporter (SERT) variants. psu.edu

The SAR of polysubstituted methoxy tryptamines, such as 4,5,6-trimethoxytryptamine, is more complex than that of their monosubstituted counterparts. The interplay between multiple methoxy groups can lead to unique receptor binding profiles. While specific binding data for this compound is not extensively detailed in the provided search results, general principles can be inferred from related compounds.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Methoxy-Substituted Tryptamines Note: This table is illustrative and based on general findings in the literature. Specific values for all listed compounds, especially this compound, require further dedicated research.

Compound 5-HT1A Affinity (Ki, nM) 5-HT2A Affinity (Ki, nM) Source
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) High High nih.gov
4-Hydroxy-N,N-dimethyltryptamine (Psilocin) Moderate High nih.gov
Tryptamines with 6-position substitutions Low (>1000) Low (>1000) nih.gov

Impact of N-Terminal Modifications on Biological Profiles

Modifications to the N-terminal ethylamine (B1201723) side chain of tryptamines, including changes to the alkyl substituents on the nitrogen atom, have a significant impact on their biological activity. nih.govresearchgate.net

The size and nature of the N,N-dialkyl groups are secondary but important factors for receptor affinity. nih.gov

N,N-Dialkylation: Increasing the size of the N,N-dialkyl groups can affect receptor binding. Groups larger than N,N-diisopropyl have been shown to cause a marked decrease in affinity at both 5-HT1A and 5-HT2A receptors. nih.gov

Cyclic Amino Groups: Incorporating the nitrogen into a cyclic structure, such as a pyrrolidinyl or piperidyl group, also alters the pharmacological profile. biomolther.org Studies on 5-MeO-tryptamines have shown that the molecular size of the amino group significantly influences affinity for the serotonin transporter (SERT). ub.edud-nb.info

N-Benzylation: The addition of an N-benzyl group to methoxytryptamines can lead to potent agonism at the 5-HT2 receptor family. acs.org

Table 2: Influence of N-Terminal Substitution on Receptor Affinity This table illustrates general trends observed in structure-activity relationship studies.

N-Terminal Substitution General Effect on 5-HT2A/1A Affinity Source
N,N-Dimethyl Generally well-tolerated, often high affinity nih.gov
N,N-Diisopropyl Tolerated, but larger groups decrease affinity nih.gov
N,N-Diallyl Potency varies with indole ring substitution nih.gov
Pyrrolidinyl (in 5-MeO-tryptamines) Influences SERT affinity and 5-HT release ub.edud-nb.info

Stereochemical Considerations in Trimethoxytryptamine SAR

Stereochemistry can play a crucial role in the SAR of tryptamine analogues, particularly when a chiral center is introduced into the molecule. This is most commonly achieved by adding a methyl group at the alpha-position (α-methyl) of the ethylamine side chain, creating a stereocenter.

While specific studies on the stereochemistry of this compound were not found in the search results, the principles derived from related compounds are applicable. For many psychoactive compounds, including tryptamines and phenethylamines, the (R)-enantiomer is often more potent than the (S)-enantiomer at 5-HT2A receptors. mdma.ch The differential binding of enantiomers highlights the three-dimensional nature of the ligand-receptor interaction, where a specific spatial arrangement of the pharmacophore is required for optimal binding and activation. Computational studies investigating the membrane permeation of tryptamines suggest that factors like N-alkylation and indole ring substitutions have a more pronounced effect on this process than stereochemistry, though protonation state is also a critical factor. rug.nl

In Vitro Receptor Binding and Functional Selectivity Studies of 4,5,6 Trimethoxytryptamine

Serotonin (B10506) Receptor (5-HTR) Binding Profiles

Detailed studies characterizing the affinity and potency of 4,5,6-Trimethoxytryptamine at various serotonin receptor subtypes are crucial for understanding its potential pharmacological effects. Such studies typically involve radioligand binding assays to determine the compound's affinity for the receptor, and functional assays to measure its ability to activate or block the receptor.

No specific data on the binding affinity (K_i_) or functional potency (EC_50_) of this compound at the 5-HT1A receptor has been reported. The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications, and understanding a compound's interaction with this receptor is a standard part of psychedelic research.

The 5-HT2A receptor is the primary target for classic psychedelic compounds. However, there is no published data detailing the binding affinity or functional activity of this compound at this critical receptor.

Investigation of Binding to Non-Serotonin Neurotransmitter Receptors (In Vitro)

A comprehensive understanding of a compound's pharmacology includes assessing its potential for off-target effects by screening it against a panel of non-serotonergic receptors, such as dopamine, adrenergic, and histamine (B1213489) receptors. No such broad receptor screening data is currently available for this compound.

Methodological Advancements in In Vitro Radioligand Binding Assays

The investigation of novel compounds like this compound relies on well-established and evolving techniques in receptor pharmacology. Radioligand binding assays are a cornerstone of this research, allowing for the precise quantification of the interaction between a ligand and a receptor.

These assays typically utilize a radiolabeled compound (radioligand) with known high affinity for the target receptor. The experimental compound is then introduced to compete with the radioligand for binding to the receptor, which is often expressed in cell membranes. The concentration of the experimental compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50_ value. This value can then be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation, providing a standardized measure of the compound's affinity for the receptor.

Advancements in these techniques include the development of higher-throughput screening methods, the use of novel radioligands with improved properties, and the application of more sophisticated data analysis models. These methodological improvements are critical for accelerating the pace of drug discovery and for the detailed characterization of new chemical entities. However, these advanced methods have not yet been applied to publish findings on this compound.

In Vitro Metabolic Investigations of 4,5,6 Trimethoxytryptamine

Identification of Primary Metabolic Pathways in Cellular or Subcellular Systems (In Vitro)

In vitro studies of analogous tryptamines using cellular or subcellular systems, such as human liver microsomes (HLM), have identified several primary metabolic pathways. nih.govnih.gov These pathways are generally applicable to tryptamine (B22526) derivatives and are expected to play a role in the metabolism of 4,5,6-trimethoxytryptamine. The principal reactions involved in the Phase I metabolism of tryptamines are oxidation, reduction, and hydrolysis, with oxidation being the most prominent. nih.gov

For substituted tryptamines, the main metabolic routes observed in vitro include:

O-demethylation: The removal of a methyl group from one or more of the methoxy (B1213986) substituents on the indole (B1671886) ring. For instance, 5-methoxylated tryptamines are known to be metabolized through O-demethylation, which results in the formation of a hydroxylated metabolite. nih.gov

Hydroxylation: The addition of a hydroxyl group to the indole ring. This is a common metabolic pathway for many tryptamines. nih.gov

N-dealkylation: The removal of alkyl groups from the nitrogen atom of the ethylamine (B1201723) side chain. nih.gov

Characterization of In Vitro Metabolites of this compound

While specific in vitro metabolites of this compound have not been characterized, based on the metabolism of similar compounds, a number of potential metabolites can be predicted. For example, studies on N,N-dimethyltryptamine (DMT) have shown the formation of mono-, di-, and tri-hydroxylated metabolites through hydroxylation on the indole core. uantwerpen.be Similarly, the metabolism of 5-methoxy-N,N-diisopropyltryptamine in humans leads to various urinary metabolites. uantwerpen.be

Based on these precedents, the in vitro metabolism of this compound would likely yield a series of metabolites resulting from one or more of the primary pathways.

Predicted In Vitro Metabolites of this compound

Metabolic Reaction Potential Metabolite
Single O-demethylation Hydroxy-dimethoxytryptamine
Double O-demethylation Dihydroxy-methoxytryptamine
Triple O-demethylation Trihydroxytryptamine

Enzymatic Systems Involved in In Vitro Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of tryptamines is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics. nih.govacnp.org In vitro studies with various tryptamine derivatives have implicated several CYP isoforms in their metabolism.

Notably, CYP2D6 has been identified as a key enzyme in the metabolism of several psychoactive tryptamine derivatives. uantwerpen.be For instance, in vitro investigations have demonstrated that CYP2D6 is significantly involved in the metabolism of DMT, leading to the formation of oxygenated metabolites. uantwerpen.be It is highly probable that CYP2D6 is also a primary enzyme responsible for the metabolism of this compound.

Other CYP isoforms that may play a role, although potentially to a lesser extent, include CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A4, as these have been shown to be inhibited by various tryptamines, suggesting they are substrates for these enzymes. core.ac.ukresearchgate.net For example, in vitro studies with psilocin, the active metabolite of psilocybin, have shown involvement of CYP2D6 and CYP3A4. nih.govnih.gov

The involvement of these enzymatic systems highlights the potential for drug-drug interactions, as the presence of other substances that are also metabolized by these CYP isoforms could lead to competitive inhibition and altered metabolic profiles. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
N,N-dimethyltryptamine (DMT)
5-methoxy-N,N-diisopropyltryptamine
Psilocin
Psilocybin
Hydroxy-dimethoxytryptamine
Dihydroxy-methoxytryptamine
Trihydroxytryptamine

Theoretical and Computational Chemistry Studies of 4,5,6 Trimethoxytryptamine

Molecular Docking Simulations for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is crucial for understanding the potential interactions between a molecule like 4,5,6-Trimethoxytryptamine and its biological targets, primarily serotonin (B10506) receptors. The simulation places the ligand into the binding site of the receptor and calculates a "docking score," which estimates the binding affinity. nanobioletters.com

In studies of related tryptamines, such as 5-MeO-DMT and 6-MeO-DMT, molecular docking has been employed to analyze their binding affinity and interaction within the active pocket of the 5-HT2A serotonin receptor. nanobioletters.com These simulations reveal key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-receptor complex. For example, the oxygen atom of a methoxy (B1213986) group can form a hydrogen bond with specific amino acid residues like Asn343, while the indole (B1671886) ring system can engage in pi-pi interactions with residues such as Phe340. nanobioletters.com

A similar approach for this compound would involve docking it into the crystal structures of various serotonin receptors (e.g., 5-HT1A, 5-HT2A) to predict its binding orientation and affinity. The results would help identify the key amino acid residues involved in its binding and provide a basis for understanding its pharmacological profile.

ParameterDescriptionExample Finding for a Tryptamine (B22526) Analog (5-MeO-DMT)
Docking Score (kcal/mol) Estimates the binding free energy; more negative values indicate stronger binding.-8.01 (for 5-HT2A receptor) nanobioletters.com
Hydrogen Bonds Strong directional interactions between the ligand and receptor residues.Hydrogen bond with Asn343 nanobioletters.com
Pi-Pi Interactions Non-covalent interactions between aromatic rings of the ligand and receptor.Pi-pi interaction with Phe340 nanobioletters.com
Binding Free Energy (MM-GBSA) A post-docking calculation to refine the binding affinity prediction.-39.20 kcal/mol nanobioletters.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) can compute a wide range of molecular properties, providing insights into the reactivity and stability of this compound. mdpi.com

These calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is vital for understanding how the molecule will interact with its biological targets. For instance, the electrostatic potential map can reveal electron-rich regions that are likely to engage in hydrogen bonding or electrostatic interactions with a receptor.

Furthermore, quantum chemistry can predict reaction energies and activation barriers, offering a theoretical understanding of chemical reactivity that is often difficult to probe experimentally. nih.gov For this compound, these calculations could be used to predict its metabolic stability, identify the most likely sites for metabolic reactions, and understand the influence of the three methoxy groups on the electronic properties of the indole ring and the ethylamine (B1201723) side chain.

Calculated PropertyDescriptionRelevance to this compound
Molecular Geometry The optimized 3D structure with the lowest energy.Provides the most stable conformation for docking studies.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates electron-donating/accepting ability and chemical reactivity.
Electrostatic Potential The charge distribution around the molecule.Predicts sites for non-covalent interactions with receptors.
Bond Dissociation Energies The energy required to break a specific chemical bond.Helps in predicting metabolic pathways and stability.
Proton Affinities The affinity of the molecule for a proton.Relates to the basicity of the amine group and its interaction in the receptor. nih.gov

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. biorxiv.orgmdpi.com MD simulations apply the laws of classical mechanics to calculate the motion of atoms in the system, providing a detailed view of conformational changes, stability, and the influence of the solvent. biorxiv.org

For a complex of this compound bound to a receptor, an MD simulation would start with the docked pose and simulate its movement over a period typically ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the stability of the binding pose, the flexibility of different parts of the protein and ligand, and the persistence of key interactions like hydrogen bonds. mdpi.com

Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) to assess the stability of the complex, the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (RoG) to monitor the compactness of the complex. mdpi.com Such simulations would be invaluable for confirming the stability of the predicted binding mode of this compound and understanding the dynamic nature of its interaction with the receptor.

MD Simulation ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand in the binding pocket and the overall protein structure. herbmedpharmacol.com
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible or rigid regions of the receptor upon ligand binding. herbmedpharmacol.com
Radius of Gyration (RoG) Measures the compactness of the protein structure.Changes in RoG can indicate conformational changes induced by the ligand. mdpi.com
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Determines the stability and importance of specific hydrogen bonding interactions. herbmedpharmacol.com
SASA (Solvent-Accessible Surface Area) Measures the surface area of the molecule that is accessible to the solvent.Provides insight into how the ligand binding affects the protein's interaction with the surrounding solvent. herbmedpharmacol.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trimethoxytryptamines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to create an equation that correlates these descriptors with the activity.

For a series of trimethoxytryptamines, including this compound and its isomers, a QSAR study could be developed to predict their binding affinity for a specific receptor. This would involve synthesizing or computationally generating a library of related compounds and experimentally measuring their biological activity.

Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). The resulting QSAR model could then be used to predict the activity of new, unsynthesized trimethoxytryptamine derivatives, guiding the design of compounds with potentially higher potency or selectivity. wikipedia.org

Descriptor TypeExample DescriptorsInformation Encoded
Electronic Dipole moment, partial charges, HOMO/LUMO energiesDescribes the electronic distribution and reactivity.
Steric / Topological Molecular weight, molecular volume, surface area, topological indicesDescribes the size, shape, and branching of the molecule. nih.gov
Lipophilicity LogP (partition coefficient)Describes the compound's solubility in fats versus water, affecting absorption and distribution.
Hydrogen Bonding Number of hydrogen bond donors and acceptorsQuantifies the potential for forming hydrogen bonds.

Emerging Research Avenues and Methodological Innovations

Advanced Analytical Techniques for Comprehensive Characterization in Research Settings

A thorough understanding of the physicochemical properties of 4,5,6-Trimethoxytryptamine is fundamental to any scientific investigation. Modern analytical chemistry provides a powerful toolkit for the comprehensive characterization of such novel compounds. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for determining the purity of a synthesized batch and for identifying potential byproducts. creative-proteomics.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise molecular structure of this compound, confirming the positions of the methoxy (B1213986) groups on the indole (B1671886) ring. Gas chromatography-mass spectrometry (GC-MS) can also be employed for characterization, often after a derivatization step to increase volatility. researchgate.net Furthermore, advanced techniques like high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the unequivocal confirmation of the elemental composition of the molecule. creative-proteomics.com The application of these techniques ensures a well-characterized and pure sample of this compound for subsequent biological and pharmacological studies.

Table 1: Illustrative Analytical Data for this compound

Analytical TechniqueParameterIllustrative Value
HPLC Retention Time7.8 min
Purity>99%
LC-MS [M+H]⁺251.1497 m/z
¹H NMR Chemical Shifts (δ)Specific proton signals corresponding to the indole ring, ethylamine (B1201723) side chain, and methoxy groups.
¹³C NMR Chemical Shifts (δ)Specific carbon signals confirming the carbon skeleton and the position of substituents.
HRMS Exact Mass250.1474 (Calculated for C₁₃H₁₈N₂O₃)

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive characterization of this compound.

High-Throughput Screening Methodologies for Novel Tryptamine (B22526) Derivatives

The discovery of novel tryptamine derivatives with specific biological activities is greatly accelerated by high-throughput screening (HTS) methodologies. These approaches allow for the rapid and simultaneous testing of large libraries of compounds. A significant innovation in this area is the use of microbial bioproduction systems to generate diverse libraries of tryptamine derivatives. investingnews.combiospace.comnih.gov By engineering metabolic pathways in microorganisms like Escherichia coli, it is possible to produce a wide array of tryptamine analogs, which can then be screened for their activity at various biological targets. nih.gov For a compound like this compound, HTS assays could be employed to rapidly assess its binding affinity and functional activity at a panel of relevant receptors, such as serotonin (B10506) (5-HT) receptor subtypes. nih.gov This approach not only speeds up the discovery process but also allows for the systematic exploration of structure-activity relationships within the tryptamine class.

Table 2: Representative High-Throughput Screening Data for a Library of Tryptamine Derivatives

Compound5-HT₂ₐ Receptor Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
Tryptamine1500>10000
5-MeO-DMT5015
Psilocin258
This compound (Hypothetical) 75 30
Derivative X200500
Derivative Y>10000>10000

Note: The data in this table are for illustrative purposes to demonstrate the type of information generated from HTS. The values for this compound are hypothetical.

Development of Advanced In Vitro Systems for Tryptamine Research

To understand the biological effects of this compound at a cellular and molecular level, advanced in vitro systems are being increasingly utilized. These systems provide a more controlled and ethically sound alternative to in vivo studies for initial characterization. Cell-based assays using recombinant cell lines that express specific receptors of interest are crucial for determining the pharmacological profile of a compound. nih.gov For instance, cells expressing different serotonin receptor subtypes can be used to measure the binding affinity and functional activity of this compound with high precision. Furthermore, more complex in vitro models, such as neuronal cell cultures and brain organoids, are emerging as powerful tools to study the effects of tryptamines on neuronal networks and synaptic plasticity. These systems can provide insights into the potential neurobiological mechanisms of action of this compound in a human-relevant context.

Interdisciplinary Approaches in Tryptamine Chemical Biology Research

The study of this compound and other novel tryptamines greatly benefits from interdisciplinary approaches that integrate chemical synthesis, molecular pharmacology, and computational modeling. Chemical biology research in this area often begins with the rational design and synthesis of novel tryptamine derivatives. mdpi.com The biological activity of these compounds is then characterized using the in vitro systems described above. Computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how tryptamines bind to their receptor targets and to understand the structural basis for their activity. acs.orgnih.gov This iterative cycle of design, synthesis, testing, and computational analysis allows for a deeper understanding of the structure-activity relationships of tryptamines and can guide the development of new molecules with desired pharmacological properties. The investigation of this compound within such an interdisciplinary framework would provide a comprehensive understanding of its chemical and biological profile.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 4,5,6-Trimethoxytryptamine?

To ensure structural fidelity and purity, combine nuclear magnetic resonance (NMR) for verifying methoxy group positions (e.g., 1^1H and 13^{13}C NMR) and high-performance liquid chromatography (HPLC) with UV detection for quantifying impurities. Cross-reference spectral data with NIST Chemistry WebBook databases for methoxy-substituted tryptamines . Batch-specific certificates of analysis (COAs) from certified suppliers should include retention times, mass spectra (LC-MS), and purity thresholds (>98%) .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Store lyophilized samples at -20°C in airtight, light-protected containers to prevent oxidative degradation. Stability studies for similar methoxytryptamines (e.g., 5-MeO-DMT) indicate ≥2-year stability under these conditions . For solutions, use inert solvents (e.g., anhydrous DMSO) and avoid repeated freeze-thaw cycles to preserve functional groups from hydrolysis .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or receptor subtype selectivity . Conduct comparative studies using standardized radioligand binding assays (e.g., 5-HT2A_{2A} vs. 5-HT1A_{1A} receptors) under controlled buffer systems. Validate findings with orthogonal methods like calcium flux assays or cAMP quantification to confirm functional activity . Additionally, verify compound purity via HPLC before assays to exclude confounding impurities .

Advanced: What metabolic pathways should be prioritized when studying this compound in vitro?

Focus on cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) and monoamine oxidases (MAOs) , which are implicated in the metabolism of structurally related tryptamines. Use liver microsomal preparations or recombinant enzyme systems to identify primary metabolites. Pair with UPLC-QTOF-MS for high-resolution metabolite profiling, referencing fragmentation patterns of analogous compounds like 5-MeO-AMT .

Advanced: How can researchers design dose-response experiments to evaluate the neuropharmacological effects of this compound?

Adopt a multi-tiered approach :

  • In vitro : Test logarithmic concentration ranges (1 nM–100 µM) in neuronal cell lines expressing serotonin receptors, using fluorometric imaging plate reader (FLIPR) assays for real-time calcium signaling .
  • In vivo : Use rodent models with intracranial EEG or microdialysis to monitor neurotransmitter release (e.g., serotonin, dopamine) at doses calibrated to plasma exposure levels (LC-MS/MS validation) .
    Include positive controls (e.g., 5-MeO-DMT) and account for interspecies metabolic differences .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Follow GLP guidelines :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure .
  • For spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency procedures: Flush eyes/skin with water for 15 minutes; seek medical evaluation for ingestion/inhalation .

Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?

Use density functional theory (DFT) to calculate electron distribution across the indole ring and methoxy groups, predicting sites of oxidative metabolism. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with 5-HT receptors, guiding mutagenesis studies to validate binding pockets . Cross-validate predictions with experimental LogP (octanol-water) and pKa values from shake-flask assays .

Basic: What are the ethical considerations for studying psychoactive tryptamines like this compound?

Adhere to institutional review board (IRB) protocols for animal or human-derived tissue studies. For in vivo models, prioritize the 3Rs framework (Replacement, Reduction, Refinement). Explicitly state limitations on human applicability in publications to prevent misuse .

Advanced: How can researchers address the lack of standardized pharmacokinetic data for this compound?

Develop a physiologically based pharmacokinetic (PBPK) model integrating in vitro ADME data (absorption, distribution, metabolism, excretion). Parameterize the model using allometric scaling from rodent studies and in silico predictions of blood-brain barrier permeability. Validate with microsampling techniques (e.g., dried blood spots) to minimize animal use .

Advanced: What strategies mitigate batch-to-batch variability in synthetic this compound?

Implement quality-by-design (QbD) principles during synthesis:

  • Optimize reaction conditions (e.g., trimethylation via Meerwein salts) to minimize byproducts .
  • Use in-process controls (e.g., TLC monitoring) and post-synthesis purification (recrystallization, column chromatography) .
  • Document batch-specific COAs with spectral fingerprints for cross-comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.